N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.
Scientific Research Applications
Anticancer Potential
Research has identified thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, and quinoline moieties, as potential anticancer agents. These compounds, including similar structures to the specified chemical, demonstrated significant cytotoxic activities against human breast cancer cell lines, surpassing even doxorubicin in some cases (Ghorab, Bashandy, & Alsaid, 2014).
PI3K Inhibition and Anticancer Activity
Compounds structurally related to the specified chemical have been proposed as novel PI3K inhibitors and anticancer agents. These compounds showed potent antiproliferative activities against various human cancer cell lines and significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth in in-vivo models (Shao et al., 2014).
Antimicrobial Activity
A series of thiazolidinone derivatives, similar in structure to the specified compound, exhibited antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in treating microbial infections (Patel, Kumari, & Patel, 2012).
Potential in Photodynamic Therapy
Certain derivatives, like zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate promising properties for photodynamic therapy applications, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
DNA Interaction and Anticancer Properties
Copper(II) complexes with N-sulfonamide ligands exhibited the ability to interact with DNA and showed cytotoxicity against melanoma cell lines, suggesting their potential as anticancer agents (Hangan et al., 2016).
properties
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
---|---|
Molecular Formula |
C22H18N4O4S3 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H18N4O4S3/c1-30-16-7-8-18-14(11-16)10-15(22(27)23-18)12-26(13-17-4-3-9-31-17)33(28,29)20-6-2-5-19-21(20)25-32-24-19/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
GWKZTMUOMUDUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CS3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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